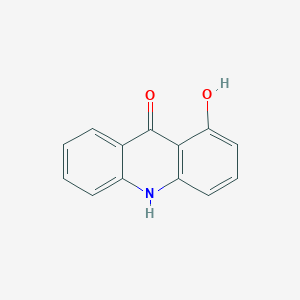

9(10H)-Acridinone, 1-hydroxy-

Description

Contextualization of the Acridone (B373769) Scaffold within Heterocyclic Chemistry

The acridone scaffold is a tricyclic heterocyclic compound featuring a nitrogen atom at position 10 and a carbonyl group at position 9. jocpr.com This core structure is a derivative of acridine (B1665455) and is known for its planarity. researchgate.netrsc.org In the broader context of heterocyclic chemistry, acridone and its analogues are recognized as important structural motifs in both natural products and synthetic molecules with a wide array of biological activities. researchgate.netrsc.orgresearchgate.net The planar nature of the acridone ring system allows it to intercalate with DNA and RNA, a property that has been extensively explored in the development of therapeutic agents. researchgate.netrsc.orgresearchgate.netresearchgate.net The electron-deficient aromatic scaffold of acridone can be readily modified, making it a versatile platform for creating a diverse range of derivatives with unique optical and biological properties. mdpi.com

Significance of 1-Hydroxylation in the Acridinone (B8587238) Framework for Research Applications

The introduction of a hydroxyl (-OH) group at the 1-position of the 9(10H)-acridinone framework significantly influences the molecule's physicochemical properties and, consequently, its utility in research. Hydroxylation, in general, is a chemical process that introduces a hydroxyl group into an organic compound. wikipedia.org This modification can increase the water-solubility of a compound, a crucial factor in biological systems. wikipedia.org

Specifically, the 1-hydroxy substituent on the acridinone core can engage in hydrogen bonding, which can be critical for molecular recognition and binding to biological targets. rsc.org This functional group can also alter the electronic properties of the acridone system, potentially affecting its fluorescence and other spectroscopic characteristics. mdpi.com These altered properties are valuable in the design of fluorescent probes for cellular imaging and sensing applications. For instance, a one-pot synthesis of 1-hydroxyacridones has been developed, highlighting the accessibility of this class of compounds for further investigation. nih.gov

Historical and Current Research Trajectories of Acridinone Derivatives in Academic Studies

Historically, acridine derivatives were first utilized as dyes and antibacterial agents in the early 20th century. rsc.orgceon.rs Over time, research focus shifted towards their potential as anticancer agents due to their DNA intercalating abilities. rsc.orgresearchgate.netresearchgate.net Acridone alkaloids, naturally occurring compounds, have been isolated from various plant and marine sources and have shown a broad spectrum of biological activities. rsc.org

Current research on acridinone derivatives is highly interdisciplinary, spanning medicinal chemistry, chemical biology, and materials science. Scientists are exploring these compounds for a variety of applications, including:

Anticancer Agents: Many studies continue to focus on synthesizing novel acridone derivatives and evaluating their cytotoxic activity against various cancer cell lines. nih.govmdpi.com The mechanism of action often involves the inhibition of enzymes like topoisomerase and telomerase. rsc.orgresearchgate.net

Fluorescent Probes: The intrinsic fluorescence of the acridone scaffold is being harnessed to develop probes for detecting specific biomolecules and for cellular imaging. mdpi.com

Antiviral and Antimicrobial Agents: Research into the antiviral and antimicrobial properties of acridone derivatives remains an active area of investigation. jocpr.comptfarm.pl

The development of new synthetic methodologies, such as one-pot reactions and catalytic processes, is making a wider range of acridone derivatives accessible for academic and industrial research. nih.gov

Data Table

Table 1: Physicochemical Properties of 9(10H)-Acridinone, 1-hydroxy-

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-hydroxy-10H-acridin-9-one | PubChem nih.gov |

| Molecular Formula | C13H9NO2 | PubChem nih.gov |

| Molecular Weight | 211.22 g/mol | PubChem nih.gov |

| XLogP3 | 3.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| 9(10H)-Acridinone, 1-hydroxy- | |

| Acridone |

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-11-7-3-6-10-12(11)13(16)8-4-1-2-5-9(8)14-10/h1-7,15H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTFXTYKRHQLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447684 | |

| Record name | 1-hydroxy-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65582-54-9 | |

| Record name | 1-hydroxy-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 10h Acridinone, 1 Hydroxy and Its Advanced Derivatives

Classical and Contemporary Approaches to the Acridone (B373769) Core Synthesis

The construction of the fundamental tricyclic acridone structure can be achieved through several established and modern synthetic routes.

Ullmann Condensation and Subsequent Cyclization of Anthranilic Acid Derivatives

The Ullmann condensation is a cornerstone in the synthesis of acridones. jocpr.comijddr.in This classical method involves the copper-catalyzed reaction between an o-halobenzoic acid and an aniline (B41778) derivative to form an N-phenylanthranilic acid intermediate. jocpr.comrsc.org Subsequent intramolecular cyclization of this intermediate, typically promoted by strong acids such as sulfuric acid or polyphosphoric acid (PPA), yields the acridone core. jocpr.comijddr.inchemspider.com

The general mechanism involves the initial formation of the N-phenylanthranilic acid, which is then protonated by the strong acid, facilitating an intramolecular electrophilic acyl substitution onto the aniline ring to close the central heterocyclic ring. scribd.com Dehydration then leads to the final acridone product. chemspider.com

Table 1: Examples of Ullmann Condensation and Cyclization

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-Chlorobenzoic acid | Aniline | Copper, K2CO3; then H2SO4 | 9(10H)-Acridinone | Not specified | jocpr.com |

| 2-Bromobenzoic acid | Various anilines | Copper, K2CO3; then PPA | Substituted acridones | Not specified | rsc.org |

| 2-Chlorobenzoic acid | p-Aminobenzoic acid | Copper; then PPA | Acridone-2-carboxylic acid | Not specified | rsc.org |

| 2-Bromo-3-nitrobenzoic acid | o-Anisidine | Ethanol (B145695) reflux | 2'-Methoxy-3-nitrophenylanthranilic acid | >60% | thieme-connect.com |

This method's versatility allows for the synthesis of a wide array of substituted acridones by varying the substituents on both the anthranilic acid and aniline starting materials. rsc.orgnih.gov For instance, the synthesis of the alkaloid glyfoline (B1233050) and its analogs utilizes the Ullmann condensation of appropriately substituted anthranilic acids with iodobenzenes. nih.gov

Alternative Ring Closure Reactions for Acridinone (B8587238) Scaffolds

While the Ullmann-based route is prevalent, several alternative strategies for constructing the acridone skeleton have been developed. These methods often provide access to different substitution patterns or proceed under different reaction conditions.

One notable alternative involves the reaction of N-methylisatoic anhydride (B1165640) with the potassium salt of cyclohexane-1,3-dione. tandfonline.com This reaction, when conducted in DMSO, directly yields 1-hydroxy-10-methyl-9(10H)-acridinone in a one-step process. tandfonline.comtandfonline.com

Other methods include:

Palladium-catalyzed dual C-H carbonylation: This modern approach uses commercially available diarylamines and a carbon monoxide source to construct the acridone core, offering good functional group tolerance. organic-chemistry.org

Oxidative annulation: Isatins can react with 2-(trimethylsilyl)aryl triflates in the presence of tert-butyl hydroperoxide to form acridone derivatives through a proposed Baeyer-Villiger type rearrangement followed by intermolecular cyclization. organic-chemistry.org

Reaction of quinones: Quinone derivatives can undergo a radical reaction with 1-nitrile-ethylacetate in the presence of Mn(OAc)3 to form 2-chloroacridone derivatives. jocpr.com

Biomimetic cyclization: Cyclizations of 2'-aminobenzophenones in the presence of a strong base like sodium hydride can yield acridone alkaloids, mimicking potential biosynthetic pathways. rsc.org

Targeted Synthesis of 1-Hydroxy-9(10H)-Acridinone Architectures

The introduction of a hydroxyl group at the C-1 position of the acridone core requires specific synthetic strategies to ensure correct regiochemistry.

Regioselective Annulation Techniques for Hydroxylated Acridinones

Achieving regioselectivity is crucial for the synthesis of specific hydroxylated acridones. One effective method involves a titanium isopropoxide-mediated intramolecular hydrogen bonding-directed regioselective mono-annulation. acs.org This technique has been successfully employed for the construction of the tetracyclic core of acridone natural products like acronycine and noracronycine. acs.org

Another approach involves the condensation of an anthranilic acid derivative with a substituted phenol (B47542), such as phloroglucinol, in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH). acs.org This method has been used to synthesize 1,3-dihydroxy-4-methoxy-9(10H)-acridinone. acs.org

Multistep Synthetic Pathways to Substituted 1-Hydroxyacridinones

Multistep syntheses provide a versatile platform for constructing complex substituted 1-hydroxyacridinones. A common strategy begins with the construction of a suitably substituted N-phenylanthranilic acid, followed by cyclization and subsequent functional group manipulations.

For example, a two-step synthesis of 10-alkyl-9-acridanones from the reaction of N-alkylisatoic anhydrides with the lithium enolate of 2-cyclohexen-1-one (B156087) has been described, which is then followed by aromatization. tandfonline.com A more direct, one-step synthesis of 1-hydroxy-10-methyl-9(10H)-acridinone was achieved by reacting N-methylisatoic anhydride with the potassium salt of cyclohexane-1,3-dione, yielding the target compound at 45%. tandfonline.com

The synthesis of the acridone alkaloid atalaphyllidine, which features a 1-hydroxy group, was achieved through a modular three-step synthetic strategy starting from commercially available anthranilic acid and phenol derivatives. acs.org This involves a condensation reaction followed by a regioselective annulation. acs.org

Derivatization Strategies for Enhancing Molecular Complexity and Functionality

Once the 1-hydroxy-9(10H)-acridinone core is assembled, further derivatization can be performed to enhance molecular complexity and modulate biological activity. The hydroxyl and the N-H groups are common sites for such modifications.

Common derivatization strategies include:

Alkylation: The nitrogen atom of the acridone can be alkylated, for instance, by reaction with propargyl bromide in the presence of a base like potassium tert-butoxide. rsc.org This introduces a reactive handle for further chemistry, such as click reactions to form triazoles. rsc.org

Acylation: The amino groups on substituted acridones can be acylated. For example, 4-amino-5-hydroxy-9(10H)-acridinone can be reacted with various acyl halides to create bridged acridine (B1665455) dimers. thieme-connect.com

Glycosylation: Although not detailed in the provided context for 1-hydroxyacridinone specifically, glycosylation is a common strategy for modifying hydroxylated natural products to alter their properties.

Formation of hybrids: The acridone scaffold can be linked to other molecules, such as peptides or benzodiazepines, to create hybrid compounds with potentially novel or enhanced biological activities. jocpr.comnih.gov For example, acridone-4-carboxylic acid can be coupled with amino acid esters. rsc.org

These derivatization reactions are crucial for structure-activity relationship (SAR) studies. For instance, studies on glyfoline analogues have shown that 1-hydroxy-9-acridones are more cytotoxic than their 1-methoxy counterparts, highlighting the importance of the free hydroxyl group for certain biological activities. nih.gov

Synthesis of Fluorescent Boron Dipyrromethene (BODIPY) Analogs and BF2-Chelates of 1-Hydroxyacridinones.

Green Chemistry Principles in Acridone Synthesis Research

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods in chemical research, and the synthesis of acridone derivatives is no exception. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. worldscientific.comresearchgate.net

Microwave-assisted organic synthesis has emerged as a key green technology in this field. researchgate.netjocpr.com It often leads to significantly reduced reaction times, higher yields, and can frequently be performed under solvent-free conditions. worldscientific.comtandfonline.com For example, the N-benzylation of acridone and the synthesis of 9-acridone derivatives via condensation reactions have been efficiently carried out using microwave irradiation. worldscientific.comjocpr.com

The use of eco-friendly catalysts and solvents is another important aspect of green acridone synthesis. researchgate.net Researchers have explored the use of solid acid catalysts, which are often more environmentally friendly and easier to separate from the reaction mixture than traditional homogeneous acid catalysts. jocpr.com Water has also been investigated as a green solvent for the synthesis of acridinedione derivatives. researchgate.net Furthermore, the development of one-pot, multi-component reactions contributes to the principles of green chemistry by improving atom economy and reducing the number of synthetic steps and purification procedures. researchgate.netrsc.org

| Green Chemistry Approach | Example Reaction | Advantages | Reference |

| Microwave-assisted synthesis | N-benzylation of acridone | Rapid reaction times, high yields, solvent-free | worldscientific.com |

| Microwave-assisted synthesis | Condensation to form 9-acridones | Reduced reaction times, cleaner reactions | jocpr.com |

| Use of green catalysts | Solid acid catalysts for cyclization | Environmentally friendly, easy separation | jocpr.com |

| Use of green solvents | Water for acridinedione synthesis | Environmentally benign | researchgate.net |

| Multi-component reactions | One-pot synthesis of acridinediones | Improved atom economy, fewer steps | researchgate.netrsc.org |

Advanced Spectroscopic Characterization and Elucidation of 9 10h Acridinone, 1 Hydroxy Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon and hydrogen framework.

Proton NMR (¹H-NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms within a molecule. For 9(10H)-Acridinone, 1-hydroxy-, the ¹H-NMR spectrum reveals distinct signals for the aromatic protons, the N-H proton, and the hydroxyl proton. The characteristic signal of a hydrogen-bonded hydroxyl proton often appears as a highly deshielded singlet. scielo.br For instance, in a related acridone (B373769) derivative, a hydrogen-bonded hydroxyl proton was observed at a chemical shift of δ 14.42, which is exchangeable with D₂O. scielo.br The aromatic region of the spectrum for acridone-type structures typically displays a complex pattern of coupled protons. scielo.brresearchgate.net For example, an ABX type aromatic spin system has been observed for a similar acridone skeleton, with signals appearing as a triplet and two double doublets. scielo.br

Table 1: Representative ¹H-NMR Data for Acridone-Related Structures

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-6 | 7.17 | d | 8.0 |

| H-7 | 6.96 | d | 8.0 |

| H-7 | 7.15 | t | 7.8 |

| H-8 | 7.29 | dd | 7.8, 1.4 |

| H-6 | 7.80 | dd | 7.8, 1.4 |

| -OH | 14.42 | s | - |

Note: Data is illustrative and based on related acridone structures. scielo.br Specific values for 9(10H)-Acridinone, 1-hydroxy- may vary.

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment. The ¹³C-NMR spectrum of an acridone framework will show characteristic signals for the carbonyl carbon (C-9), the carbons bearing the hydroxyl and amino groups, and the remaining aromatic carbons. scielo.brresearchgate.net For instance, in acridone derivatives, the carbonyl carbon typically resonates at a downfield chemical shift. mdpi.com The analysis of ¹³C-NMR spectra, often in conjunction with distortionless enhancement by polarization transfer (DEPT) experiments, allows for the definitive assignment of all carbon signals. rsc.org

Table 2: Representative ¹³C-NMR Data for Acridone-Related Structures

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C-4a | 140.2 |

| C-5a | 139.4 |

| C-4 | 128.8 |

| C-9 | >170 |

Note: Data is illustrative and based on related acridone structures. scielo.brmdpi.com Specific values for 9(10H)-Acridinone, 1-hydroxy- may vary.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis.

Mass Spectrometry (MS) Techniques in Compound Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

MALDI-TOF mass spectrometry is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules, including many organic compounds. mostwiedzy.pl In this method, the analyte is co-crystallized with a matrix material, and a pulsed laser is used to desorb and ionize the analyte molecules with minimal fragmentation. ufjf.brnih.gov The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio. This technique has been successfully applied to the analysis of acridone derivatives, providing accurate molecular weight information. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of the exact mass of a molecule, which in turn can be used to deduce its elemental formula. bioanalysis-zone.com The molecular formula of 9(10H)-Acridinone, 1-hydroxy- is C₁₃H₉NO₂, with a computed exact mass of 211.063328530 Da. nih.gov HRMS instruments, such as those based on time-of-flight (TOF) or Orbitrap analyzers, can confirm this exact mass, providing unambiguous identification of the compound. scielo.brresearchgate.net

Table 3: Mass Spectrometry Data for 9(10H)-Acridinone, 1-hydroxy-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₉NO₂ | nih.gov |

| Molecular Weight | 211.22 g/mol | nih.gov |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds present and are therefore excellent for identifying functional groups.

The vibrational spectrum of a molecule is a unique physical property and can serve as a "fingerprint" for identification. scispace.com The fundamental requirement for a vibrational mode to be IR active is a change in the dipole moment during the vibration. scispace.comrsc.org For a mode to be Raman active, there must be a change in the bond polarizability. scispace.comlibretexts.org

For 9(10H)-Acridinone, 1-hydroxy-, IR spectroscopy is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, the N-H stretching of the secondary amine, the C=O stretching of the ketone, and the C=C stretching of the aromatic rings. pressbooks.publibretexts.org The O-H and N-H stretching vibrations typically appear in the region of 3300-3600 cm⁻¹. libretexts.org The carbonyl (C=O) stretching absorption is strong and usually found in the range of 1650–1750 cm⁻¹. pressbooks.pub Fluorescence-detected infrared measurements of 9(10H)-acridone have identified N-H stretching bands and O-H stretching bands characteristic of water molecules acting as proton donors in hydrated clusters. acs.org

Raman spectroscopy provides complementary information. nih.govmdpi.com It is particularly useful for observing vibrations of non-polar bonds and symmetric stretching modes, which may be weak or absent in the IR spectrum. libretexts.org For acridone-type molecules, Raman spectra can provide information on the vibrations of the aromatic ring system.

Table 4: Expected Characteristic IR Absorption Bands for 9(10H)-Acridinone, 1-hydroxy-

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (hydroxyl) | Stretching | 3400–3650 | Strong, broad |

| N-H (amine) | Stretching | 3300–3500 | Medium |

| C-H (aromatic) | Stretching | 3000–3100 | Medium |

| C=O (ketone) | Stretching | 1680–1750 | Strong |

| C=C (aromatic) | Stretching | 1450–1600 | Medium to weak |

| C-O (hydroxyl) | Stretching | 1050–1150 | Strong |

Note: These are general ranges and the exact positions can be influenced by the molecular environment and hydrogen bonding. pressbooks.publibretexts.org

X-ray Crystallography for Precise Molecular Conformation and Intermolecular Interactions.researchgate.netnih.govrsc.org

The crystal structure would also elucidate the nature and geometry of intermolecular interactions, which are crucial in defining the solid-state packing and properties of the compound. Key interactions expected for 9(10H)-Acridinone, 1-hydroxy- include:

Hydrogen Bonding: The hydroxyl group and the N-H group are both capable of acting as hydrogen bond donors, while the carbonyl oxygen is a primary hydrogen bond acceptor. This can lead to the formation of extensive hydrogen-bonding networks, connecting adjacent molecules in the crystal lattice. journals.co.za The geometry of these hydrogen bonds (e.g., N-H···O=C) can be precisely measured.

π-π Stacking: The planar aromatic rings of the acridone core can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align. The interplanar distance, a key parameter of this interaction, is typically around 3.3 to 3.8 Å. researchgate.net

These intermolecular forces play a significant role in the stability and physical properties of the crystalline material. The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-property relationships of 9(10H)-Acridinone, 1-hydroxy-. researchgate.netacs.org

Table 2: Crystallographic and Intermolecular Interaction Data for Acridone Derivatives

| Parameter | Description | Typical Value/Observation |

| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic (P2₁/c) is common for acridone derivatives. researchgate.net |

| Hydrogen Bonding | N-H···O=C interactions between adjacent molecules. | Bond lengths typically range from 2.8 to 3.0 Å. |

| π-π Stacking | Interactions between the planar acridone rings. | Interplanar distances are often around 3.4 Å. |

| Molecular Conformation | The overall shape of the molecule. | The acridone core is generally planar or nearly planar. |

Data is based on reported values for similar acridone compounds.

Advanced Fluorescence Spectroscopy and Excited-State Dynamics

Time-resolved fluorescence spectroscopy is a powerful tool for investigating the dynamics of excited electronic states in fluorescent molecules. frontiersin.org By measuring the decay of fluorescence intensity over time following pulsed excitation, one can determine the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. scispace.com The fluorescence decay of 9(10H)-Acridinone, 1-hydroxy- is expected to be influenced by its molecular environment and can provide insights into various dynamic processes. frontiersin.org

The fluorescence decay kinetics are often described by a sum of exponential functions, where each component corresponds to a distinct excited-state species or decay pathway. frontiersin.org For acridone derivatives, fluorescence lifetimes can be in the nanosecond range. rsc.org The analysis of fluorescence decay data can reveal information about:

Radiative and Nonradiative Decay Rates: The fluorescence lifetime is inversely proportional to the sum of the radiative (kᵣ) and nonradiative (kₙᵣ) decay rates. By combining lifetime measurements with fluorescence quantum yield data, these individual rate constants can be determined. rsc.org

Excited-State Reactions: Processes such as excited-state proton transfer (ESPT) or excimer formation can alter the fluorescence decay profile, often leading to multi-exponential decay kinetics. nih.gov

Environmental Effects: The fluorescence lifetime of 9(10H)-Acridinone, 1-hydroxy- can be sensitive to the polarity and hydrogen-bonding properties of the solvent, as well as to the presence of quenchers. researchgate.net

Table 3: Representative Fluorescence Decay Parameters for Acridone Derivatives

| Parameter | Description | Typical Value |

| Fluorescence Lifetime (τ) | The average time a molecule spends in the excited state. | Can range from picoseconds to nanoseconds (e.g., 4.00 ns). beilstein-journals.orgrsc.org |

| Radiative Decay Rate (kᵣ) | The rate of photon emission. | On the order of 10⁸ s⁻¹. rsc.org |

| Nonradiative Decay Rate (kₙᵣ) | The rate of de-excitation without photon emission. | On the order of 10⁸ s⁻¹. rsc.org |

Values are illustrative and based on data for related acridone compounds.

Excited-state proton transfer (ESPT) is a photochemical reaction where a proton is transferred from one part of a molecule to another, or to a solvent molecule, following electronic excitation. nih.govsemanticscholar.org Molecules containing both a proton-donating group (like the hydroxyl group in 9(10H)-Acridinone, 1-hydroxy-) and a proton-accepting group (like the carbonyl oxygen or the ring nitrogen) are potential candidates for ESPT. semanticscholar.org

Upon photoexcitation, the acidity and basicity of functional groups can change significantly. mdpi.com In the case of 1-hydroxy-acridinone, the hydroxyl group may become more acidic and the carbonyl group more basic in the excited state, facilitating an intramolecular proton transfer to form a tautomer. semanticscholar.orgmdpi.com This process can be studied by observing the dual fluorescence emission from both the initially excited (normal) form and the proton-transferred (tautomer) form. The tautomer emission is typically red-shifted (has a longer wavelength) compared to the normal emission, resulting in a large Stokes shift. nih.gov

Time-resolved fluorescence spectroscopy is crucial for directly observing the kinetics of the ESPT process, which can occur on the femtosecond to picosecond timescale. researchgate.net The rise time of the tautomer fluorescence and the decay time of the normal fluorescence can provide the rate constant for the forward proton transfer reaction. researchgate.net

In addition to fluorescence (a radiative process), an excited molecule can return to the ground state through various nonradiative pathways. dokumen.pub Understanding these nonradiative dynamics is essential for a complete picture of the photophysics of 9(10H)-Acridinone, 1-hydroxy-. The main nonradiative processes include:

Internal Conversion (IC): A radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). The efficiency of IC can be influenced by molecular rigidity and the energy gap between the states.

Intersystem Crossing (ISC): A radiationless transition between electronic states of different spin multiplicities (e.g., S₁ → T₁). ISC populates the triplet state, which can then undergo phosphorescence or further nonradiative decay. The rate of ISC is influenced by spin-orbit coupling.

Energy Transfer: If other molecules are present, the excited state energy can be transferred to an acceptor molecule through processes like Förster resonance energy transfer (FRET) or Dexter energy transfer.

The competition between these radiative and nonradiative pathways determines the fluorescence quantum yield. researchgate.net For example, in non-polar solvents, some acridone derivatives exhibit low fluorescence quantum yields, suggesting that nonradiative decay pathways are dominant. researchgate.net Conversely, in protic solvents, fluorescence can be strong, indicating that radiative decay is more favorable. researchgate.net Temperature-dependent fluorescence studies can also provide insights into the activation energies of nonradiative processes.

In spectroscopy, an isosbestic point is a specific wavelength at which the total absorbance of a sample remains constant during a chemical reaction or a change in physical conditions, such as pH. wikipedia.org The presence of one or more sharp isosbestic points in a series of absorption spectra obtained during a titration is a strong indication that only two species are in equilibrium. clockss.orgscirp.org For 9(10H)-Acridinone, 1-hydroxy-, a pH titration monitored by UV-Vis spectroscopy could reveal an isosbestic point, signifying a clean conversion between the protonated and deprotonated forms of the molecule. buu.ac.thresearchgate.net

Similarly, an isoemissive point is a wavelength in a series of fluorescence spectra where the emission intensity does not change as a function of a changing parameter, such as the concentration of a quencher or a binding partner. The observation of a single isoemissive point in fluorescence titration experiments suggests the presence of two emitting species in the system. researchgate.netacs.org For instance, in studies of the interaction of 9(10H)-Acridinone, 1-hydroxy- with a biomolecule, the appearance of an isoemissive point would support a two-state binding model (e.g., free and bound forms of the fluorophore). acs.orgresearchgate.net The absence or presence of multiple or poorly defined isoemissive points could indicate more complex equilibria involving more than two species.

Quantum Yield Determinations for Fluorescent Acridinone (B8587238) Analogs

The fluorescence quantum yield (QY) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. uci.edu For acridinone and its derivatives, including 1-hydroxy-9(10H)-acridinone, the QY is highly sensitive to the molecular environment, such as solvent polarity, and the specific structural modifications of the acridinone core. mdpi.comchalmers.se

The determination of QY is often performed using a comparative method, where the fluorescence intensity of the sample is compared against a well-characterized standard with a known QY. uci.eduresearchgate.net Anthracene in ethanol (B145695) is a commonly used standard for such measurements. researchgate.netresearchgate.net The quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance values of the test sample and the standard. uci.edu

Research on various acridinone analogs has demonstrated a wide range of quantum yields, highlighting the influence of substituents and solvent. For instance, some acridone derivatives exhibit high quantum yields in polar protic solvents like methanol (B129727) and ethanol, while very low yields are observed in water, tetrahydrofuran (B95107) (THF), and dichloromethane. mdpi.com The solvent can significantly affect the Stokes shift, which is the difference between the absorption and emission maxima. researchgate.net In some cases, N-substitution of the acridone ring with electron-donating groups can lead to dual fluorescence emission and tuneable aggregation-induced emission, with quantum yields varying significantly with solvent composition. rsc.org For example, one study reported an absolute quantum yield of 35% for an acridinone derivative in dichloromethane. rsc.org Another study on acridone in various solvents found that the quantum yield was highest in THF. researchgate.net

The sensitivity of the quantum yield to the microenvironment makes fluorescent acridinone analogs valuable as molecular probes. chalmers.seatto-tec.com Changes in fluorescence can provide insights into the properties of the surrounding medium, such as in biological systems. mdpi.comchalmers.se

Table 1: Factors Influencing Quantum Yield of Acridinone Analogs

| Factor | Description | Impact on Quantum Yield |

| Solvent Polarity | The polarity of the solvent can significantly alter the electronic states of the fluorophore. | Can lead to either an increase or decrease in QY depending on the specific analog and solvent. mdpi.comresearchgate.net |

| Substituents | The nature and position of chemical groups attached to the acridinone core. | Electron-donating or withdrawing groups can tune the photophysical properties, including QY. rsc.org |

| Aggregation | The formation of molecular aggregates can lead to phenomena like aggregation-induced emission (AIE). | Can result in a significant increase in QY in the aggregated state compared to the solution state. rsc.org |

| Biological Environment | Interaction with biological macromolecules like proteins and DNA. | Can cause quenching or enhancement of fluorescence, affecting the measured QY. mdpi.com |

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Changes in Biological Systems

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light. nih.gov This technique is particularly valuable for studying the structure of chiral molecules, including proteins and nucleic acids, and for monitoring conformational changes in these biological macromolecules. nih.govrsc.orgfiveable.me Conformational changes, which are alterations in the three-dimensional shape of a molecule, are fundamental to many biological processes, including enzyme catalysis, signal transduction, and ligand binding. fiveable.menih.govpatsnap.com

While 9(10H)-Acridinone, 1-hydroxy- itself is not chiral, it can be used as a spectroscopic probe to study conformational changes in biological systems. When an achiral molecule like 1-hydroxyacridinone binds to a chiral macromolecule, such as a protein or a specific DNA sequence, an induced CD (ICD) signal can be generated in the absorption bands of the acridinone chromophore. This ICD signal arises because the bound acridinone molecule is now held in a chiral environment, providing information about the binding site and any conformational changes that occur upon binding.

CD spectroscopy is highly sensitive to the secondary structure of proteins and the different conformations of DNA (e.g., A-form, B-form, Z-form, and G-quadruplexes). nih.gov For instance, the binding of a small molecule can induce or stabilize a particular DNA conformation, which can be monitored by changes in the CD spectrum. nih.gov Similarly, the interaction of a ligand with a protein can cause significant conformational shifts that are detectable by CD spectroscopy. rsc.orgnih.gov Computational methods, such as molecular dynamics simulations combined with principal component analysis, can complement experimental CD data to provide a more detailed understanding of these dynamic processes. nih.gov

The application of CD spectroscopy to study the interaction of acridinone derivatives with biological systems can reveal:

The binding mode and affinity of the acridinone derivative.

Perturbations in the secondary and tertiary structure of the target protein or nucleic acid upon binding. units.it

The formation of specific non-covalent complexes.

Coupled Chromatographic and Spectroscopic Methods for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. When coupled with UV-Visible or fluorescence detectors, it becomes a highly sensitive and selective method for the analysis of compounds like 9(10H)-Acridinone, 1-hydroxy-.

HPLC with UV Detection:

HPLC with UV detection is based on the principle that many organic molecules, particularly those with aromatic rings and unsaturated bonds like acridinone, absorb light in the UV-visible range. chromatographyonline.com A UV detector measures the absorbance of the column eluent at a specific wavelength as it passes through a flow cell. chromatographyonline.com The resulting chromatogram plots absorbance against retention time, allowing for the identification and quantification of the analyte.

For method development, selecting an appropriate mobile phase, often a mixture of acetonitrile (B52724) or methanol and a buffered aqueous solution, is crucial for achieving good separation. elementlabsolutions.compeerj.com The choice of buffer and its pH can significantly impact the retention time and peak shape of ionizable compounds. elementlabsolutions.com The detection wavelength is typically set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity. chromatographyonline.com Validation of an HPLC-UV method involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). moca.net.ua

HPLC with Fluorescence Detection (HPLC-FLD):

For fluorescent compounds like 1-hydroxyacridinone and its analogs, HPLC coupled with a fluorescence detector (FLD) offers superior sensitivity and selectivity compared to UV detection. measurlabs.com A fluorescence detector excites the eluent at a specific wavelength and measures the emitted light at a longer wavelength. measurlabs.com This dual-wavelength specificity significantly reduces interference from non-fluorescent matrix components. researchgate.net

HPLC-FLD methods have been successfully developed for the trace analysis of various fluorescent compounds, including acridine (B1665455) derivatives in complex matrices. nih.gov The sensitivity of FLD allows for the detection of analytes at very low concentrations. measurlabs.comnih.gov In some cases, pre- or post-column derivatization with a fluorescent reagent can be employed for non-fluorescent analytes, but this is not necessary for inherently fluorescent molecules like 1-hydroxyacridinone. researchgate.net The combination of the separation power of HPLC and the sensitivity of fluorescence detection makes HPLC-FLD an ideal technique for purity assessment and identity confirmation of fluorescent acridinone analogs. chromatographyonline.com

Table 2: Comparison of HPLC Detection Methods for 1-hydroxy-9(10H)-Acridinone

| Parameter | UV Detection | Fluorescence Detection (FLD) |

| Principle | Measures absorbance of light. chromatographyonline.com | Measures emission of light after excitation. measurlabs.com |

| Selectivity | Moderate; any compound absorbing at the set wavelength will be detected. chromatographyonline.com | High; only fluorescent compounds with specific excitation and emission wavelengths are detected. measurlabs.com |

| Sensitivity | Good | Excellent; often 10-1000 times more sensitive than UV detection. measurlabs.com |

| Applicability | Broad; applicable to most compounds with a chromophore. chromatographyonline.com | Limited to naturally fluorescent compounds or those that can be derivatized. measurlabs.com |

| Instrumentation | Simpler and more common. | More complex instrumentation. |

Structure Activity Relationship Sar Studies of 9 10h Acridinone, 1 Hydroxy Derivatives

Positional and Substituent Effects of Hydroxyl Groups on Biological Activity

The number and placement of hydroxyl (-OH) groups on the acridone (B373769) scaffold are critical determinants of biological activity. Studies have shown that a 1,3-dihydroxy substitution pattern on the acridone ring is particularly favorable for antiproliferative activity against human keratinocytes, with 1,3-dihydroxy-10H-acridin-9-one demonstrating potency comparable to the antipsoriatic drug anthralin. nih.gov In contrast, the aza-analogue of anthralin, 1,8-dihydroxy-10H-acridin-9-one, was found to be only marginally active. nih.gov

The antioxidant activity of acridone derivatives is also strongly influenced by hydroxylation. For instance, citrusinine II and glycosparvarine, which both possess three hydroxyl groups on the acridone ring, exhibit potent radical scavenging activity. nih.gov Substitution of a hydroxyl group with a methoxy (B1213986) group, as seen in citrusinine I, leads to a decrease in antioxidant capacity. nih.gov However, bulky substituents near hydroxyl groups can diminish radical scavenging ability due to steric hindrance. nih.gov

In the context of Alzheimer's disease, the position of hydroxyl groups plays a role in the inhibition of acetylcholinesterase (AChE). The carbonyl group at position 9 and a hydroxyl group at position 1 can form hydrogen bonds with key residues in the peripheral anionic site (PAS) of the enzyme, which is implicated in the aggregation of amyloid-beta peptides. nih.gov Furthermore, a hydroxyl group at position 5 can interact with the catalytic triad (B1167595) in the catalytic active site (CAS), interfering with acetylcholine (B1216132) hydrolysis. nih.gov

Influence of N-Substituents on the Acridone Scaffold and Biological Responses

Substitution at the N-10 position of the acridone scaffold significantly modulates biological activity. N-substitution can lead to compounds with different pharmacological profiles compared to their N-unsubstituted counterparts. For example, N-substituted hydroxy-10H-acridin-9-ones have been investigated as potential antipsoriatic agents. nih.govresearchgate.net

Specifically, benzyl (B1604629) substitution at the N-10 position has been shown to yield keratinocyte growth inhibitory activity in the low micromolar range. nih.govresearchgate.net The most potent inhibitor of keratinocyte hyperproliferation in one study was a compound with an N-methyl group and a 1,3-dihydroxy arrangement on the acridone scaffold. nih.govresearchgate.net

In the context of antimalarial activity, N-10 substitution is a key strategy for developing chemosensitizing agents that can reverse chloroquine (B1663885) resistance in Plasmodium falciparum. A series of 10-N-substituted acridinones with alkyl side chains bearing tertiary amino groups were synthesized, with the most potent compound potentiating the activity of chloroquine over 80-fold. openmedicinalchemistryjournal.com The presence of a terminal amino group on the N-10 alkyl chain was found to be crucial for this chemosensitizing activity. openmedicinalchemistryjournal.com

Impact of Additional Aromatic Ring Substitutions on Pharmacological Profiles

Modifications to the aromatic rings of the acridone scaffold, beyond hydroxylation and N-substitution, also have a profound impact on the pharmacological profiles of these compounds. For instance, in the development of antimalarial agents, the introduction of chloro and methoxy groups on the acridine (B1665455) ring is a critical feature for potent activity against chloroquine-resistant strains of P. falciparum. semanticscholar.org Specifically, 2-methoxy-6-chloroacridinone demonstrated strong in vitro antimalarial activity. openmedicinalchemistryjournal.com

The introduction of halogen atoms on both A and B rings of the acridone core has been shown to positively impact antiplasmodial activities and safety profiles. nih.gov For example, a compound with a fluorine atom at the 7-position and fluorine and chlorine atoms at the 1- and 3-positions, respectively, exhibited substantially higher potency than the parent compound. nih.gov

In the context of anticancer activity, substitutions on a pendant benzyl group of a 1,2,3-triazole ring attached to the acridone scaffold influenced cytotoxicity. rsc.org Derivatives with mono-methoxy substituents on the benzyl group displayed better antitumour activity than those with tri-methoxy groups. rsc.org The position of the methoxy group was also important, with a 2-methoxy substituent showing the best activity against several breast cancer cell lines. rsc.org

Role of Molecular Planarity and Aromaticity in Bioactivity

The planar nature of the acridone ring system is a fundamental structural feature that underpins its biological activity. ijddr.in This planarity allows acridone derivatives to act as intercalating agents, inserting themselves between the base pairs of DNA and RNA. ijddr.in This interaction can disrupt the normal function of these nucleic acids, leading to a variety of biological effects, including anticancer activity. ijddr.in

The aromaticity of the acridone core is also crucial. The delocalized π-electron system contributes to the stability of the molecule and facilitates the non-covalent interactions, such as π-π stacking, that are important for binding to biological targets like DNA and proteins. nih.gov For example, in the inhibition of AChE, the heterocyclic ring of acridones can form hydrophobic interactions with amino acid residues in the enzyme's active site. nih.gov

Furthermore, the unique sp2-hybridization of the nitrogen atom in the acridone ring is responsible for the compound's ability to undergo thermally activated delayed fluorescence (TADF), enhancing its luminescence properties. While not directly a measure of bioactivity, this property is significant for the use of acridone derivatives as fluorescent probes in biological research.

Delineation of Structural Features for Specific Biological Target Engagement

The specific structural features of 1-hydroxy-9(10H)-acridinone derivatives can be tailored to achieve selective engagement with different biological targets. For antimalarial activity, a dual-function approach has been explored, incorporating both a heme-targeting structure and a chemosensitization moiety at the N-10 position. openmedicinalchemistryjournal.com This design allows the compounds to have intrinsic antimalarial activity while also reversing drug resistance.

In the context of AChE inhibition for Alzheimer's disease, acridone derivatives can be designed to interact with both the CAS and PAS of the enzyme. nih.gov A hydroxyl group at position 5 is important for interacting with the CAS, while a carbonyl at position 9 and a hydroxyl at position 1 are key for binding to the PAS. nih.gov

For targeting protein kinases, such as MARK4, specific substitutions on the acridone scaffold are necessary. While many N-alkylated derivatives of 2-methylacridone were found to be inactive, tryptophan analogues showed significant anticancer activity and high binding affinity for MARK4. nih.gov This suggests that the addition of specific amino acid-like moieties can direct the acridone core to engage with protein kinase targets.

Molecular Mechanisms of Action and Preclinical Biological Research of 9 10h Acridinone, 1 Hydroxy Derivatives

Interactions with Nucleic Acids and Associated Biological Implications

The interaction of 1-hydroxy-9(10H)-acridinone derivatives with DNA and RNA is a cornerstone of their biological effects. This association is primarily driven by the molecule's structural characteristics, which facilitate non-covalent binding to the helical structure of nucleic acids.

The defining structural feature of the acridone (B373769) scaffold is its planarity, which allows these derivatives to insert themselves between the base pairs of double-stranded DNA, a process known as intercalation. rsc.orgijddr.indoi.org This mode of binding is stabilized by π-π stacking interactions between the aromatic rings of the acridone molecule and the purine-pyrimidine base pairs of DNA. The ability of these compounds to intercalate has been demonstrated for various derivatives. For instance, thioacridones, where the carbonyl group is replaced by a C=S bond, have been shown to intercalate into the DNA double helix, disrupting its structure. researchgate.net

Specific substitution patterns on the acridone ring can enhance this intercalating ability. Studies on synthetic derivatives, such as 1-((3-(dimethylamino)propyl)amino)-7-hydroxy-4-nitroacridin-9(10H)-one, have confirmed that they function as DNA intercalators. nih.govmdpi.com Similarly, imidazoacridones like C-1311 are known to form stable intercalation complexes with DNA duplexes. urfu.rumdpi.com The biological activity of acridones is not limited to DNA; certain derivatives also exhibit the ability to intercalate into double-stranded RNA (dsRNA), which is a significant mechanism for their antiviral activity against RNA viruses. nih.gov

| Derivative Name | Interaction Type | Research Finding | Citations |

| Thioacridones | DNA Intercalation | Demonstrated to intercalate into the DNA double helix, disrupting its structural integrity. | researchgate.net |

| 1-((3-(dimethylamino)propyl)amino)-7-hydroxy-4-nitroacridin-9(10H)-one | DNA Intercalation | Identified as a DNA intercalator in studies of its antiproliferative activity. | nih.govmdpi.com |

| Imidazoacridone (C-1311) | DNA Intercalation | Forms stable intercalation complexes with DNA duplexes. | urfu.rumdpi.com |

| Fac4 (Acridone derivative) | dsRNA Intercalation | Found to be able to intercalate into dsRNA, contributing to its anti-HCV activity. | nih.gov |

A direct consequence of DNA intercalation by 1-hydroxy-9(10H)-acridinone derivatives is the disruption of nucleic acid synthesis. researchgate.net By inserting into the DNA template, these molecules create a physical barrier that sterically hinders the progression of DNA and RNA polymerases along the strand. This obstruction effectively halts the processes of DNA replication and transcription. The predominant mechanism of action for many acridone compounds is believed to be centered on this inhibition of nucleic acid synthesis, which logically leads to the cessation of cell growth and proliferation. researchgate.net This interference with fundamental cellular processes underpins the antitumor and antiviral properties observed in preclinical studies.

Mechanisms of DNA Intercalation.

Modulation of Key Enzymatic Activities

Beyond direct interaction with nucleic acids, 1-hydroxy-9(10H)-acridinone derivatives exert their biological effects by inhibiting key enzymes that are essential for cellular maintenance, proliferation, and viral life cycles.

DNA topoisomerases are vital enzymes that manage the topological state of DNA during replication, transcription, and recombination. Their critical role in cell division makes them a prime target for anticancer drug development. Numerous studies have established that acridone derivatives are effective inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). rsc.orgmostwiedzy.pl The mechanism often involves the stabilization of a "cleavable complex" between the topoisomerase enzyme and the DNA strand, which leads to DNA strand breaks and ultimately triggers apoptosis.

Amsacrine (m-AMSA), a well-known acridine (B1665455) derivative, was the first synthetic topoisomerase inhibitor to see clinical use. rsc.org Building on this, newer derivatives have been developed and evaluated. For example, 1-((3-(dimethylamino)propyl)amino)-7-hydroxy-4-nitroacridin-9(10H)-one has been specifically identified as an inhibitor of the Topo IIα isoform. nih.govmdpi.com Other synthetic series, such as thiazolidinone-acridines and acridine-thiosemicarbazone conjugates, have also demonstrated significant topoisomerase inhibitory activity. rsc.orgmdpi.com

| Derivative/Class | Target Enzyme | Research Finding | Citations |

| Amsacrine (m-AMSA) | Topoisomerase II | A foundational synthetic topoisomerase inhibitor with clinical efficacy. | rsc.org |

| 1-((3-(dimethylamino)propyl)amino)-7-hydroxy-4-nitroacridin-9(10H)-one | Topoisomerase IIα | Shown to inhibit the Topo IIα isoform in addition to intercalating with DNA. | nih.govmdpi.com |

| Thiazolidinone-acridines | Topoisomerase I & II | New derivatives have been identified as potent inhibitors of both Topo I and Topo II. | rsc.org |

| Acridine-thiosemicarbazones | Topoisomerase IIα | Investigated for their ability to inhibit the DNA double-strand relaxation function of Topo IIα. | mdpi.com |

| N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA) | Topoisomerase I & II | An exceptional compound that inhibits both enzymes. | mostwiedzy.pl |

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most normal somatic cells, telomerase activity is suppressed, leading to telomere shortening with each cell division, which acts as a mitotic clock. However, in the vast majority of cancer cells, telomerase is reactivated, allowing for unlimited proliferation. This makes telomerase a highly attractive target for cancer therapy.

Acridone derivatives have been identified as potent telomerase inhibitors. rsc.orgmostwiedzy.pl They are thought to function by binding to and stabilizing G-quadruplex structures, which can form in the G-rich telomeric DNA overhang. The stabilization of these four-stranded structures prevents telomerase from accessing the end of the chromosome and adding telomeric repeats. A key example is BRACO-19, a 3,6,9-trisubstituted acridine, which has been designed as a potent and selective telomerase inhibitor. doi.orgresearchgate.net Research indicates that telomerase inhibition can induce anticancer effects through both long-term mechanisms, such as progressive telomere shortening leading to senescence, and short-term, telomere-length independent mechanisms that can induce differentiation in cancer stem cells. plos.org

The biological activity of 1-hydroxy-9(10H)-acridinone derivatives extends to the inhibition of a wide spectrum of DNA and RNA viruses. researchgate.net Their antiviral mechanisms are often multifaceted, involving the inhibition of crucial viral enzymes and interference with various stages of the viral replication cycle.

In the context of Human Immunodeficiency Virus 1 (HIV-1), the derivative 1-hydroxy-10-methyl-9,10-dihydroacrid-9-one (RD6-5071) was found to suppress viral replication in chronically infected cells. nih.gov Its mechanism involves inhibiting HIV-1 expression at the transcriptional level, primarily through the inhibition of protein kinase C (PKC) and subsequent modulation of NF-κB activation. nih.gov

For Hepatitis C Virus (HCV), acridones have been shown to inhibit the viral NS3 helicase, an enzyme essential for unwinding the viral RNA genome during replication. nih.gov Furthermore, derivatives like Fac4 act by intercalating into the double-stranded RNA replication intermediate, thereby inhibiting viral replication. nih.gov This broad-spectrum activity against diverse viruses suggests that some acridone derivatives may act on cellular factors that are co-opted by viruses for their replication, making them robust antiviral candidates. researchgate.net

| Derivative Name | Target Virus | Mechanism of Action | Citations |

| 1-hydroxy-10-methyl-9,10-dihydroacrid-9-one (RD6-5071) | HIV-1 | Suppresses viral replication at the transcriptional level via inhibition of Protein Kinase C (PKC). | nih.gov |

| Fac4 (Acridone derivative) | Hepatitis C Virus (HCV) | Inhibits viral replication; shown to intercalate into dsRNA. | nih.gov |

| General Acridones | Hepatitis C Virus (HCV) | Shown to inhibit NS3 helicase. | nih.gov |

| General Acridones | Herpes Simplex Virus (HSV), Cytomegalovirus (CMV), Dengue Virus, Junin Virus | The precise mode of action is not fully determined but is centered on nucleic acid synthesis and enzyme inhibition. | researchgate.net |

Inhibition of Cellular Kinases

Derivatives of 1-hydroxy-9(10H)-acridinone have been identified as potent inhibitors of various cellular kinases, which are crucial regulators of numerous cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.

Research has shown that certain acridone alkaloids can effectively inhibit a panel of kinases including Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), CDC-like kinase 1 (CLK1), Cyclin-dependent kinase 1 (CDK1), Cyclin-dependent kinase 5 (CDK5), Glycogen synthase kinase 3 (GSK3), and Casein Kinase 1 (CK1). rsc.orgresearchgate.net For instance, the acridone alkaloid Acrifoline has demonstrated significant inhibitory activity against DYRK1A, CLK1, GSK3, CDK1, and CDK5 with IC50 values of 0.075, 0.17, 2, 5.3, and 9 μM, respectively. rsc.org Other derivatives, such as Chlorospermine B and Atalaphyllidine, also exhibit inhibitory effects against DYRK1A. rsc.org

Molecular docking studies have provided insights into the mechanism of action, suggesting that the interaction of these compounds with conserved amino acid residues within the kinase domain, such as Lys188, Glu239, and Leu241, is critical for their inhibitory activity. rsc.orgresearchgate.net The 1-hydroxy group on the acridone scaffold often plays a key role in forming hydrogen bonds with these residues, contributing to the potent inhibition. rsc.org

Table 1: Inhibition of Cellular Kinases by 1-hydroxy-9(10H)-acridinone Derivatives

| Compound | Kinase Target | IC50 (µM) |

|---|---|---|

| Acrifoline | DYRK1A | 0.075 rsc.org |

| Acrifoline | CLK1 | 0.17 rsc.org |

| Acrifoline | GSK3 | 2 rsc.org |

| Acrifoline | CDK1 | 5.3 rsc.org |

| Acrifoline | CDK5 | 9 rsc.org |

| Chlorospermine B | DYRK1A | 5.7 rsc.org |

| Chlorospermine B | CLK1 | 7 rsc.org |

| Atalaphyllidine | DYRK1A | 2.2 rsc.org |

Cholinesterase Inhibition for Neurodegenerative Research

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), is a key therapeutic strategy. mdpi.com These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition can help to alleviate cognitive symptoms. mdpi.com

Several 1-hydroxy-9(10H)-acridinone derivatives have been investigated for their potential as cholinesterase inhibitors. researchgate.netnih.govresearchgate.net For example, 1,3-dimethoxy-2-hydroxy-10-methyl-9(10H)-acridinone has been identified as an effective inhibitor of AChE with an IC50 value of 41.53 μM. researchgate.net Studies have shown that these compounds can act as mixed-type inhibitors, interacting with both the catalytic active site and the peripheral anionic site of the enzyme. researchgate.net The acridine scaffold is considered a promising basis for developing multifunctional drugs for neurodegenerative diseases due to its ability to combine cholinesterase inhibition with other beneficial properties like antioxidant activity. nih.govresearchgate.net

Induction of Programmed Cell Death Pathways (Apoptosis)

The ability to induce apoptosis, or programmed cell death, is a critical mechanism for anticancer agents. mostwiedzy.pldoi.org Several derivatives of 1-hydroxy-9(10H)-acridinone have demonstrated potent pro-apoptotic effects in various cancer cell lines. plos.orgresearchgate.netiiarjournals.org

For instance, the derivative 2-aminoacetamido-10-(3, 5-dimethoxy)-benzyl-9(10H)-acridone hydrochloride (8a) has been shown to induce apoptosis in leukemia cells through a mechanism involving oxidative stress. plos.org This compound was found to decrease the levels of glutathione (B108866) (GSH) and increase reactive oxygen species (ROS), leading to mitochondrial dysfunction, cytochrome c release, and activation of caspase-3. plos.org Similarly, other acridone derivatives have been shown to induce apoptosis in breast cancer and lymphoma cells, often confirmed through methods like Annexin V-FITC/propidium iodide staining. researchgate.netiiarjournals.org The antitumor activity of some of these compounds is linked to their ability to intercalate into DNA and inhibit topoisomerase I, ultimately triggering the apoptotic cascade. doi.org

Inhibition of Cellular Proliferation and Growth

Consistent with their ability to induce apoptosis, 1-hydroxy-9(10H)-acridinone derivatives are potent inhibitors of cellular proliferation and growth in a variety of cancer cell lines. iiarjournals.orgmdpi.com

Studies have demonstrated the antiproliferative effects of these compounds against leukemia, breast cancer, colon cancer, and glioblastoma cell lines. doi.orgiiarjournals.orgmdpi.com For example, a series of novel xanthone (B1684191) and acridone derivatives were synthesized and evaluated for their anticancer activity, with several compounds displaying significant in vitro antiproliferative activities against HCT116 (colorectal cancer), A-172 (glioblastoma), and Hs578T (breast cancer) cells. mdpi.com The IC50 values for some of these derivatives are in the low micromolar range, indicating potent activity. The mechanism behind this antiproliferative effect is often multifaceted, involving the inhibition of key cellular processes required for cell division and survival.

Targeting Specific Intracellular Signaling Pathways

The biological effects of 1-hydroxy-9(10H)-acridinone derivatives are often mediated by their ability to target and modulate specific intracellular signaling pathways. nih.gov

One notable example is the inhibition of the Protein Kinase C (PKC) signaling pathway. nih.gov The derivative 1-hydroxy-10-methyl-9,10-dihydroacrid-9-one (RD6-5071) was found to suppress HIV-1 replication at the transcriptional level, and this effect was attributed to its ability to inhibit PKC activity. nih.gov This inhibition, in turn, moderately suppressed the activation of Nuclear Factor kappaB (NF-κB), a key transcription factor involved in the expression of HIV-1 genes. nih.gov Further research has highlighted the ability of acridone derivatives to interfere with the DNA-binding activity of transcription factors like FoxP3, which is crucial for the function of regulatory T cells. nih.gov Additionally, some derivatives have been shown to induce DNA damage response pathways, leading to cell cycle arrest and apoptosis. mdpi.com

Comprehensive Preclinical Research on Specific Biological Activities in vitro

Antiviral Activity Research

Derivatives of 1-hydroxy-9(10H)-acridinone have demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses, making them promising candidates for the development of novel antiviral therapies. researchgate.netmdpi.com

In vitro studies have shown the efficacy of these compounds against a range of human pathogenic viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), Cytomegalovirus (CMV), Dengue Virus (DENV), and Junin Virus (JUNV). nih.govresearchgate.netresearchgate.net The antiviral mechanism of action is often centered on the inhibition of nucleic acid synthesis, either through direct interaction with viral enzymes or by targeting cellular factors essential for viral replication. researchgate.net

For example, the compound 1-hydroxy-10-methyl-9,10-dihydroacrid-9-one (RD6-5071) was found to be a selective inhibitor of HIV-1 replication in chronically infected cells, with a 50% effective concentration (EC50) of 2.0 µg/ml for inhibiting HIV-1 p24 antigen production. nih.gov Another derivative, 10-allyl-6-chloro-4-methoxy-9(10H)-acridone (3f), showed potent and selective antiviral activity against Junin virus by inhibiting viral RNA synthesis. researchgate.net

Table 2: In Vitro Antiviral Activity of 1-hydroxy-9(10H)-acridinone Derivatives

| Compound | Virus | Cell Line | Activity |

|---|---|---|---|

| 1-hydroxy-10-methyl-9,10-dihydroacrid-9-one (RD6-5071) | HIV-1 | OM-10.1 | EC50 = 2.0 µg/ml nih.gov |

| 10-allyl-6-chloro-4-methoxy-9(10H)-acridone (3f) | Junin Virus (JUNV) | Vero | Inhibition of viral RNA synthesis researchgate.net |

| Thiazolidinone-acridines | Herpes Simplex Virus 1 (HSV-1) | - | Significant inhibitory potential dokumen.pub |

Antimicrobial Activity Research (e.g., Antibacterial, Antifungal, Antileishmanial, Antimalarial)

The acridone nucleus is a well-established pharmacophore in the development of antimicrobial agents, with derivatives showing a broad spectrum of activity against bacteria, fungi, and parasites. ijddr.inrsc.org

Antibacterial Activity

Derivatives of 9(10H)-acridinone have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria. sciforum.net In one study, a series of N-substituted acetic acid derivatives of acridone were screened against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). ptfarm.pl Compounds such as 9-acridone-N-acetic acid and 2-methoxy-9-acridone-N-acetic acid demonstrated good antibacterial activity against the Gram-positive strains. ptfarm.pl

Further research into new hydroxamic acids based on the acridine-9(10H)-one structure showed that some compounds were highly effective against the Gram-positive strain Bacillus subtilis and the Gram-negative strain Proteus vulgaris. sciforum.net The search for novel agents to combat drug-resistant bacteria has also led to the evaluation of acridone-based compounds against methicillin-resistant Staphylococcus aureus (MRSA). umn.edu While some 7-amino-9-acridone derivatives were synthesized to target bacterial topoisomerase II (DNA gyrase), they ultimately showed no antibacterial activity, though they did exhibit cytotoxic properties against tumor cells. nih.gov

Table 1: Selected Antibacterial Activity of 9(10H)-Acridinone Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 9-Acridone-N-acetic acid | Staphylococcus aureus, Bacillus subtilis | Good antibacterial activity | ptfarm.pl |

| 2-Methoxy-9-acridone-N-acetic acid | Staphylococcus aureus, Bacillus subtilis | Good antibacterial activity | ptfarm.pl |

| N-Hydroxy-2-(9-oxoacridin-10(9H)-yl)acetamide Derivatives | Bacillus subtilis, Proteus vulgaris | High efficiency against tested strains | sciforum.net |

| 1,8-Dioxoacridine Derivatives | E. coli, P. aeruginosa, S. enteritidis, S. aureus | Significant activity; one derivative more effective against S. enteritidis than erythromycin. | rsc.org |

Antifungal Activity

The antifungal potential of acridone derivatives has been explored, with some compounds showing activity against pathogenic fungi like Candida albicans. rsc.orgsciforum.net For instance, certain oxoazole derivatives of acridone have demonstrated high activity against C. albicans. sciforum.net Similarly, studies on 1,8-dioxoacridine derivatives revealed moderate antifungal activity against C. albicans and C. glabrata. rsc.org

Research into imidazoacridinone and triazoloacridinone derivatives has shed light on their mechanism of action, which involves the inhibition of yeast topoisomerase II (yTOPOII). nih.govmdpi.com However, studies have shown that some potent acridone-based inhibitors, like C-1311, are unable to penetrate the fungal cell wall to reach their intracellular target, resulting in no observable antifungal activity. nih.govmdpi.commostwiedzy.pl To overcome this, researchers have conjugated these derivatives with cell-penetrating peptides like octaarginine. mostwiedzy.pl One such conjugate, Compound 1-R8, demonstrated significant antifungal activity against multiple Candida species, including fluconazole-resistant strains, indicating that overcoming the cell permeability barrier is key to their efficacy. mostwiedzy.pl

Antileishmanial Activity

The acridone scaffold is a known source of antileishmanial compounds. ijddr.inptfarm.pl Specific research has focused on (1,3-benzothiazol-2-yl)amino-9-(10H)-acridinone derivatives. ijddr.inresearchgate.net Studies revealed that the introduction of a benzothiazole (B30560) group onto the parent amino-9-(10H)-acridinone structure could enhance antileishmanial capabilities. researchgate.net

Two derivatives, 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one and 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one, displayed selective antileishmanial activity, primarily through toxicity specific to the amastigote stage of Leishmania infantum. ijddr.inresearchgate.net The position and nature of the substituent on the benzothiazole ring were found to be crucial for this specific anti-amastigote effect. researchgate.net Other acridone alkaloids, such as Rhodesiacridone and Gravacridonediol (B13971306), have shown activity against Leishmania major amastigotes. rsdjournal.org

Antimalarial Activity

Acridone derivatives have demonstrated significant potential as antimalarial agents, with activity against drug-resistant strains of Plasmodium falciparum. nih.govopenmedicinalchemistryjournal.comnih.gov Research on new derivatives of 10-allyl-, 10-(3-methyl-2-butenyl)-, and 10-(1,2-propadienyl)-9(10H)-acridinone identified three compounds with submicromolar efficacy against P. falciparum without cytotoxic effects on human cell lines. nih.gov One of the most promising compounds, 1-fluoro-10-(3-methyl-2-butenyl)-9(10H)-acridinone, was classified as a hit for antimalarial drug development, exhibiting an IC₅₀ value of less than 0.2 µg/mL. nih.govtandfonline.com

A novel antimalarial acridone chemotype has been discovered that exhibits dual-stage activity, inhibiting both the liver and blood stages of the malaria parasite. nih.gov Structural optimization of these compounds has yielded highly potent drug candidates with picomolar IC₅₀ values against a panel of multidrug-resistant (MDR) Plasmodium parasites. nih.gov The mechanism of action for some acridinones is thought to involve the inhibition of β-hematin formation, although for many new derivatives, the exact mechanism remains unclear. nih.gov

Table 2: Selected Antimalarial Activity of 9(10H)-Acridinone Derivatives

| Compound/Derivative Class | Target Organism/Strain | IC₅₀ | Reference(s) |

|---|---|---|---|

| 1-Fluoro-10-(3-methyl-2-butenyl)-9(10H)-acridinone | P. falciparum | < 0.2 µg/mL | nih.govtandfonline.com |

| 2-Methoxy-6-chloroacridinone | P. falciparum (D6, Dd2) | 45 nM (D6), 65 nM (Dd2) | nih.gov |

| Acridone-ethylenediamine derivative (82a) | P. falciparum (NF54, Dd2) | 2.6 nM (NF54), 35.3 nM (Dd2) | rsc.org |

| Novel Acridone Chemotype | MDR P. falciparum | Picomolar range | nih.gov |

Anti-inflammatory Research

Acridine and acridone derivatives are recognized for possessing a wide range of biological activities, including anti-inflammatory properties. ijddr.inrsc.org The mechanism for this activity in some derivatives is linked to their chemical structure. For example, compounds containing a hydroxamic acid fragment, which can be incorporated into the acridone scaffold, exhibit anti-inflammatory effects due to their ability to chelate metal ions. sciforum.net This chelation capacity allows them to inhibit metalloproteases and other enzymes, such as 5-lipoxygenase, which are involved in inflammatory pathways. sciforum.net While the anti-inflammatory potential is a noted feature of the acridone class, detailed preclinical studies focusing specifically on 1-hydroxyacridinone derivatives are less common in the reviewed literature compared to other biological activities.

Antipsoriatic Activity Research (e.g., Inhibition of HaCaT Keratinocyte Growth)

A significant area of research has been the investigation of 1-hydroxy-9(10H)-acridinone derivatives as potential antipsoriatic agents, designed as aza-analogues of the antipsoriatic drug anthralin. nih.govnih.gov These studies focus on the antiproliferative activity of the compounds against the human keratinocyte cell line HaCaT, which is a model for the hyperproliferation seen in psoriasis. nih.govresearchgate.net

A series of N-unsubstituted hydroxy-10H-acridin-9-ones were synthesized to study structure-activity relationships. nih.gov It was found that 1,8-dihydroxy-10H-acridin-9-one, a direct aza-analogue of anthralin, was only marginally active. nih.gov However, the 1,3-dihydroxy-substituted acridone was the most potent compound in this series, inhibiting keratinocyte growth with an IC₅₀ value comparable to that of anthralin. nih.govresearchgate.net

Further studies on 10-substituted hydroxy-10H-acridin-9-ones revealed that N-substitution could enhance activity. nih.govresearchgate.net The most potent inhibitor identified was a compound with an N-methyl group and a 1,3-dihydroxy arrangement on the acridone scaffold, which also had an IC₅₀ value similar to anthralin. nih.govresearchgate.net Benzyl (B1604629) substitution at the 10-position also resulted in keratinocyte growth inhibitory activity in the low micromolar range. nih.gov

Crucially, unlike anthralin, most of these acridone derivatives were devoid of radical-generating properties and did not cause membrane damage, as measured by the release of lactate (B86563) dehydrogenase (LDH). nih.govnih.govhelsinki.fi This suggests a more favorable safety profile, as the therapeutic effect is disconnected from non-specific cytotoxicity. nih.gov

Table 3: Antiproliferative Activity of Acridone Derivatives against HaCaT Keratinocytes

| Compound Structure | Key Features | IC₅₀ | Note | Reference(s) |

|---|---|---|---|---|

| 1,3-Dihydroxy-10H-acridin-9-one | N-unsubstituted | Comparable to anthralin | Most potent in its series | nih.govresearchgate.net |

| 1,8-Dihydroxy-10H-acridin-9-one | N-unsubstituted | Marginally active | Aza-analogue of anthralin | nih.gov |

| 1,3-Dihydroxy-10-methyl-9(10H)-acridinone | N-methyl substituted | Comparable to anthralin | Most potent inhibitor in its series | nih.govresearchgate.net |

| 10-Benzyl-substituted hydroxyacridinones | N-benzyl substituted | Low micromolar range | Showed significant inhibitory activity | nih.gov |

Chemosensitizing Properties and Multidrug Resistance Reversal

The acridone scaffold has been identified as a valuable structure for developing agents that can reverse multidrug resistance (MDR) in both cancer cells and parasites. ijddr.inresearchgate.net MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (Pgp). iiarjournals.org

Research has shown that certain acridone derivatives can act as chemosensitizers. ijddr.in For instance, some 10-N-substituted acridinones bearing alkyl side chains with tertiary amino groups can potentiate the antimalarial activity of chloroquine (B1663885) by over 80-fold in resistant P. falciparum strains. openmedicinalchemistryjournal.com In the context of cancer, synthetic acridinone (B8587238) derivatives have been shown to reverse vinblastine (B1199706) resistance in MDR cancer cells. researchgate.net